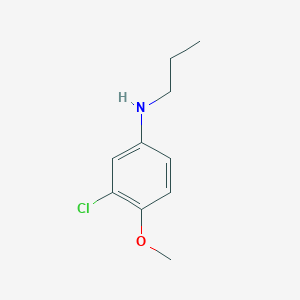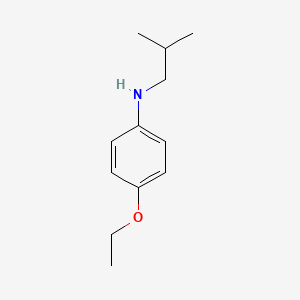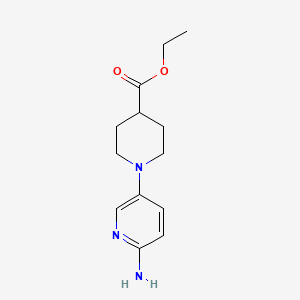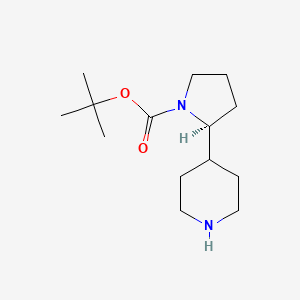
3-Fluoro-4-isobutoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-isobutoxybenzaldehyde is a chemical compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol . It is an important organic intermediate used for various scientific and industrial applications.
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-isobutoxybenzaldehyde consists of 11 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms .Aplicaciones Científicas De Investigación
Nonlinear Optical Materials
3-Fluoro-4-isobutoxybenzaldehyde: may have potential applications in the field of nonlinear optics (NLO). The first order hyperpolarizability of similar compounds has been predicted using quantum chemistry calculations by density functional theory (DFT), indicating that these compounds could be efficient tools for future applications in NLO . This suggests that 3-Fluoro-4-isobutoxybenzaldehyde could be used to develop materials with significant optical nonlinearity, which are essential for the creation of optical switches, modulators, and other photonic devices.
Fluorescent Probes for Biological Imaging
The compound’s structure, which includes a benzaldehyde moiety, suggests it could be a precursor for the synthesis of fluorescent probes. These probes can be used in biological imaging to track and observe biological processes at the molecular level . The development of new single-benzene-based fluorophores (SBBFs) has been highlighted for their applications in analytical, imaging, and sensing techniques, which are crucial in biology and materials science.
Material Science
The physicochemical properties of SBBFs, including those similar to 3-Fluoro-4-isobutoxybenzaldehyde, are of interest in material science. These properties can influence the development of new materials with desired characteristics for various industrial applications .
Quantum Chemistry Studies
The compound’s electronic properties, such as HOMO and LUMO energies, can be studied using quantum chemistry. This information is valuable for predicting the behavior of the compound in different chemical environments and could lead to the discovery of new applications based on its electronic structure .
Safety and Hazards
Propiedades
IUPAC Name |
3-fluoro-4-(2-methylpropoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNESGKXIIIQQJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1385833.png)
![Methyl[(4-methylphenyl)methyl][(piperidin-4-yl)methyl]amine](/img/structure/B1385835.png)


![(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine](/img/structure/B1385842.png)




![2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol](/img/structure/B1385848.png)

![(Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine](/img/structure/B1385850.png)
![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride](/img/structure/B1385854.png)
